In Vivo Bronchodilation with Reduced Cardiovascular Liability Compared to Rolipram
In a canine model of bronchoconstriction, Ro 20-1724 demonstrated a clear functional differentiation from rolipram. While both are PDE4 inhibitors, rolipram was approximately 90-fold more potent (ED50 = 0.007 mg/kg) than Ro 20-1724 (ED50 = 0.63 mg/kg) in inducing bronchodilation [1]. Critically, this study also highlighted that the bronchodilation induced by PDE4 inhibitors was only partial (50-60%) and was achieved without the significant cardiovascular side effects (changes in cardiac force, heart rate, blood pressure) that were observed with non-selective PDE inhibitors and PDE3 inhibitors [1]. This data establishes a clear potency and functional profile difference between two closely related PDE4 inhibitors in a complex in vivo system.
| Evidence Dimension | In vivo bronchodilation potency (ED50) in anesthetized, beta-blocked dogs |
|---|---|
| Target Compound Data | ED50 = 0.63 mg/kg |
| Comparator Or Baseline | Rolipram ED50 = 0.007 mg/kg |
| Quantified Difference | Rolipram is 90-fold more potent |
| Conditions | Reversal of serotonin-induced bronchoconstriction in an anesthetized, beta-blocked dog model |
Why This Matters
This data is essential for researchers selecting a PDE4 inhibitor for in vivo respiratory studies, as it demonstrates that even close analogs can have a 90-fold difference in functional potency, directly impacting dosing strategy and interpretation of efficacy versus safety.
- [1] Heaslip RJ, Buckley SK, Sickels BD, Grimes D. Bronchial vs. cardiovascular activities of selective phosphodiesterase inhibitors in the anesthetized beta-blocked dog. J Pharmacol Exp Ther. 1991 May;257(2):741-7. View Source
